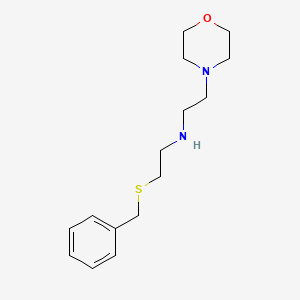

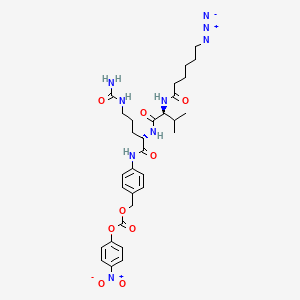

![molecular formula C27H32N2O6S B6315159 Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH CAS No. 1451181-13-7](/img/structure/B6315159.png)

Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

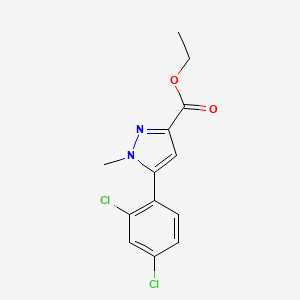

“Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH” is a chemical compound with the chemical name: (4S,5R)-3-(N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-methionyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid . It is a threonine-derived pseudoproline monomer for Solid Phase Peptide Synthesis (SPPS). This building block can be successfully coupled with many amino acids using modern coupling techniques, avoiding the need for pseudoproline dipeptides and giving the possibility to introduce pseudoprolines in peptides containing non-natural or rare amino acids .

Synthesis Analysis

The synthesis of “Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH” involves the use of modern coupling techniques. Pseudoprolines derived from Serine and Threonine have developed to standard building blocks for peptide synthesis since their invention . For coupling efficiency studies, please refer to the listed reference .Molecular Structure Analysis

The molecular structure of “Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH” is characterized by a (4S,5R)-3-(N-alpha-(9-Fluorenylmethyloxycarbonyl)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid structure .Chemical Reactions Analysis

The chemical reactions involving “Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH” primarily involve its use as a building block in peptide synthesis. It can be coupled with many amino acids using modern coupling techniques .Physical And Chemical Properties Analysis

“Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH” has a molecular weight of 381.43 g/mol .科学的研究の応用

- Findings : Among the analogues synthesized, the Fmoc-derivatives of the peptide series K (including Fmoc-K3 hydrogel) exhibit gel-forming capabilities. Fmoc-K3 hydrogel, with a rigidity (G’) of 2526 Pa, holds promise for tissue engineering. It supports cell adhesion, survival, and duplication .

- Activity : The Fmoc-L/Fmoc-K hydrogel displays antibacterial activity against Gram-positive bacteria (S. aureus, B. subtilis, L. monocytogenes) and Gram-negative E. coli .

Peptide-Based Hydrogels for Biomedical Applications

Antibacterial Hydrogel

作用機序

Target of Action

Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH is a modified dipeptide

Mode of Action

This compound is a pseudoproline derivative, which are known to be standard building blocks for peptide synthesis . Pseudoprolines, such as this compound, have been shown to induce reversible cis amide bonds into peptide backbones . This suggests that Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH may interact with its targets by inducing structural changes, potentially influencing the conformation and function of the target proteins or enzymes.

特性

IUPAC Name |

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6S/c1-16-23(25(31)32)29(27(2,3)35-16)24(30)22(13-14-36-4)28-26(33)34-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21-23H,13-15H2,1-4H3,(H,28,33)(H,31,32)/t16-,22+,23+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVLCGBCANQGFL-XARZLDAJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)C(CCSC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CCSC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Met-L-Thr[PSI(Me,Me)Pro]-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphinyl)ethyl]-ethanamine](/img/structure/B6315080.png)

![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphino)ethyl]-ethanamine](/img/structure/B6315085.png)

![4-[(3,3-Difluoroazetidin-1-yl)methyl]aniline](/img/structure/B6315135.png)

![3-[(2S)-6-[(E)-2-[2-Chloro-6-(trifluoromethyl)phenyl]ethenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B6315184.png)